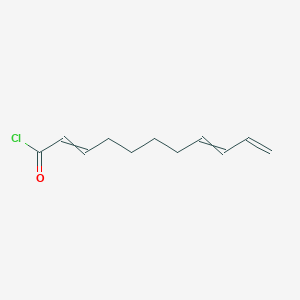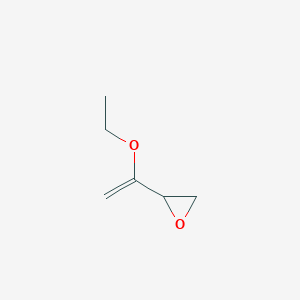
2-(1-Ethoxyethenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethenyl)oxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethenyl)oxirane can be achieved through several methods:
Alkene Epoxidation: This method involves the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxide.
Williamson Intramolecular Cyclization: Halogenated alcohols in the 2-position can cyclize in a basic medium to form oxiranes.
Darzens Reaction: This method involves the reaction of alpha-halogenated esters with aldehydes or ketones in a basic medium to form oxiranes.
Industrial Production Methods
On an industrial scale, the production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: Epoxides are highly reactive due to the ring strain in the three-membered ring. They can undergo ring-opening reactions with nucleophiles such as water, alcohols, amines, and carboxylic acids. .
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Epoxides can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the epoxide ring can be protonated, making it more susceptible to nucleophilic attack.
Basic Conditions: Under basic conditions, nucleophiles such as hydroxide ions (OH-) can attack the less substituted carbon of the epoxide, leading to ring opening.
Major Products Formed
Diols: Formed through the hydrolysis of epoxides.
Alcohols: Formed through the reduction of epoxides.
Functionalized Derivatives: Formed through substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
2-(1-Ethoxyethenyl)oxirane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring opening and the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific conditions under which the reaction occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common epoxide, used in the production of polyurethane foams and as a fumigant.
Butylene Oxide: Used in the production of surfactants and as a solvent.
Uniqueness
2-(1-Ethoxyethenyl)oxirane is unique due to its specific structure, which includes an ethoxyethenyl group. This structural feature imparts distinct reactivity and properties compared to other epoxides.
Propriétés
Numéro CAS |
103144-70-3 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2-(1-ethoxyethenyl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-7-5(2)6-4-8-6/h6H,2-4H2,1H3 |
Clé InChI |
BPTMSSOVQMZVLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


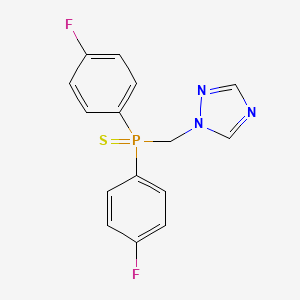
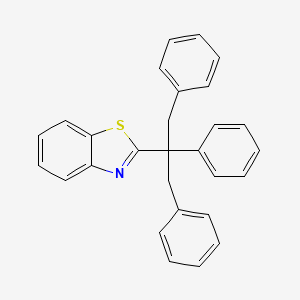
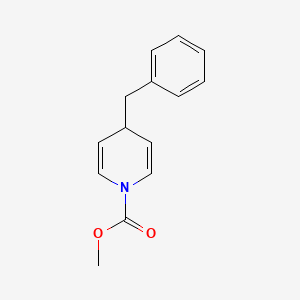
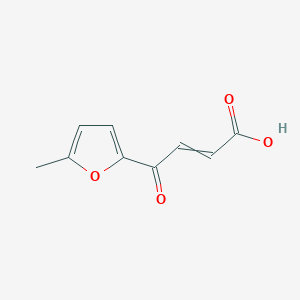
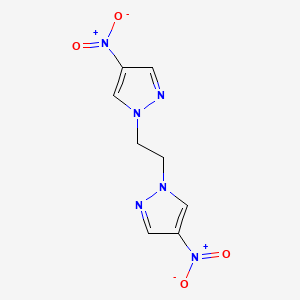

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
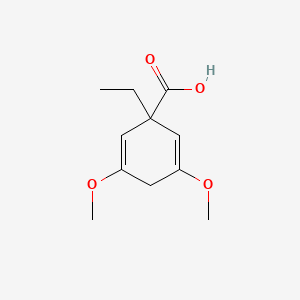
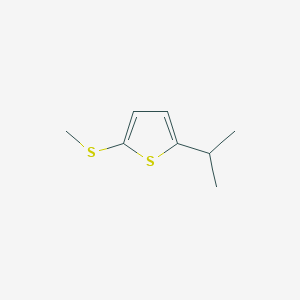
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)


